molecular formula C10H7BrO2S B134338 Methyl 5-bromo-1-benzothiophene-2-carboxylate CAS No. 7312-11-0

Methyl 5-bromo-1-benzothiophene-2-carboxylate

Cat. No. B134338
CAS RN: 7312-11-0
M. Wt: 271.13 g/mol
InChI Key: XDYVZHUZZZKQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07504512B2

Procedure details

A solution of 5-bromo-2-fluorobenzaldehyde (6 g, 29.6 mmol), methyl thioglycolate (2.64 mL, 29.6 mmol), and Na2CO3 (3.14 g, 29.6 mmol) in methanol was heated to reflux for 1 hour, poured into brine, and extracted with ethyl acetate (3×). The combined extracts were washed with brine and filtered through silica gel to provide the desired product. MS (ESI(−)) m/e 270 (M−H)−.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.64 mL
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([CH:9]=1)[CH:7]=O.[C:11]([O:15][CH3:16])(=[O:14])[CH2:12][SH:13].C([O-])([O-])=O.[Na+].[Na+]>CO.[Cl-].[Na+].O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[S:13][C:12]([C:11]([O:15][CH3:16])=[O:14])=[CH:7][C:6]=2[CH:9]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Name
Quantity
2.64 mL
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
3.14 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined extracts were washed with brine
FILTRATION
Type
FILTRATION
Details
filtered through silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C=C(S2)C(=O)OC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.